molecular formula C8H7IN2O B1400564 (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol CAS No. 1036990-66-5

(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol

Cat. No.: B1400564
CAS No.: 1036990-66-5
M. Wt: 274.06 g/mol
InChI Key: WQBVGLDOOIGACS-UHFFFAOYSA-N
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Description

(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol: is a heterocyclic compound with the molecular formula C8H7IN2O . It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry . The presence of both iodine and hydroxyl functional groups in its structure makes it a versatile intermediate for various chemical reactions.

Scientific Research Applications

Chemistry: (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, derivatives of imidazo[1,2-a]pyridine have been studied for their potential as enzyme inhibitors and receptor modulators. This compound may serve as a precursor for such bioactive molecules .

Medicine: Imidazo[1,2-a]pyridine derivatives are known for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound could be explored for similar medicinal applications .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Future Directions

The future directions for the research and application of “(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol” are promising. The compound has potential pharmaceutical applications , and its synthesis has been well studied in the past decade because of its importance as a bioactive scaffold . The development of new synthetic protocols for the construction of an imidazo [1,2- a ]pyridine core is an active area of research, aiming to improve the ecological impact of the classical schemes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium cyanide, organometallic reagents

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Deiodinated imidazo[1,2-a]pyridine derivatives

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Mechanism of Action

The mechanism of action of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The iodine atom and hydroxyl group in its structure may play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

  • (3-Bromoimidazo[1,2-A]pyridin-7-YL)methanol
  • (3-Chloroimidazo[1,2-A]pyridin-7-YL)methanol
  • (3-Fluoroimidazo[1,2-A]pyridin-7-YL)methanol

Comparison: (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This can lead to different reactivity and binding properties. For instance, the iodine atom can participate in halogen bonding, which is less common with smaller halogens .

Properties

IUPAC Name

(3-iodoimidazo[1,2-a]pyridin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBVGLDOOIGACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036990-66-5
Record name (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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